Quinoline-d7
Overview
Description
Quinoline-d7 is a deuterated form of quinoline, a nitrogen-based heterocyclic aromatic compound. The deuterium atoms replace the hydrogen atoms in the quinoline structure, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Mechanism of Action
Target of Action
Quinoline-d7, like other quinoline derivatives, is known to have a broad spectrum of biological activities . , which play crucial roles in DNA replication and transcription.
Mode of Action
For instance, some quinoline-based drugs inhibit the function of DNA gyrase and topoisomerase IV, blocking DNA replication and transcription . The structural diversity of quinoline derivatives provides high and selective activity attained through different mechanisms of action .
Biochemical Pathways
For instance, some quinoline-based drugs can inhibit hemozoin polymerization, a crucial process in the life cycle of malaria parasites .
Result of Action
For instance, they can induce apoptosis, inhibit angiogenesis, disrupt cell migration, and modulate nuclear receptor responsiveness .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a drug. For instance, the synthesis of quinoline derivatives can be influenced by various factors, including temperature, pH, and the presence of catalysts . .
Biochemical Analysis
Cellular Effects
Quinoline derivatives have been reported to have significant effects on various types of cells and cellular processes . They have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Quinoline-d7 at different dosages in animal models have not been extensively studied. Quinolones, a class of drugs that includes quinoline derivatives, have been used in animals, and their dosage effects have been studied .
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-d7 can be synthesized through several methods. One common approach involves the deuteration of quinoline using deuterium gas or deuterated reagents under specific conditions. The process typically requires a catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes using specialized equipment to ensure high isotopic purity. The reaction conditions are optimized to achieve maximum yield and purity, often involving the use of deuterium oxide (heavy water) and deuterated solvents .
Chemical Reactions Analysis
Types of Reactions: Quinoline-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form quinoline N-oxide.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products:
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline-d7 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Comparison with Similar Compounds
Quinoline-13C9: Another isotopically labeled quinoline, but with carbon-13 atoms instead of deuterium.
Potassium Isoquinoline-4-trifluoroborate: A derivative of isoquinoline with different isotopic labeling.
5-Iodoquinoline: A halogenated quinoline derivative.
Uniqueness: Quinoline-d7 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic purity and stability make it a valuable tool in various scientific fields .
Properties
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterioquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWDFEZZVXVKRB-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34071-94-8 | |
Record name | Quinoline-d7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying Quinoline-d7 in the context of electronic spectra and molecular structure?
A: this compound, a deuterated form of Quinoline, plays a crucial role in spectroscopic investigations. Replacing hydrogen atoms with deuterium alters the vibrational frequencies within the molecule without significantly changing its electronic structure. This isotopic substitution allows researchers to identify and assign specific vibrational transitions in the electronic spectra of Quinoline, leading to a more refined understanding of its electronic and vibrational energy levels. []
Q2: How does the use of mixed crystals contribute to understanding the electronic spectra of this compound?
A: Mixed crystal spectroscopy involves incorporating a small amount of the target molecule (this compound in this case) into a host crystal lattice. This technique minimizes intermolecular interactions that can complicate spectral interpretation. By analyzing the well-defined spectral features obtained from mixed crystals, researchers can gain clearer insights into the intrinsic electronic transitions of this compound, disentangling them from solid-state effects. []
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